N-octyl-4-metylpyridinium bis((trifluoromethyl)sulfonyl)imide
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Overview
Description
N-octyl-4-metylpyridinium bis((trifluoromethyl)sulfonyl)imide is a pyridinium-based ionic liquid. It is known for its unique properties, such as high thermal stability, low volatility, and excellent solubility in various solvents. This compound is widely used in scientific research and industrial applications due to its versatile nature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-octyl-4-metylpyridinium bis((trifluoromethyl)sulfonyl)imide typically involves the reaction of N-octyl-4-metylpyridinium bromide with lithium bis((trifluoromethyl)sulfonyl)imide. The reaction is carried out in an organic solvent, such as acetonitrile, under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-octyl-4-metylpyridinium bis((trifluoromethyl)sulfonyl)imide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions using reducing agents.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyridinium compounds .
Scientific Research Applications
N-octyl-4-metylpyridinium bis((trifluoromethyl)sulfonyl)imide has a wide range of scientific research applications, including:
Chemistry: Used as a solvent and catalyst in various chemical reactions.
Biology: Employed in the extraction and purification of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials and as an electrolyte in batteries.
Mechanism of Action
The mechanism of action of N-octyl-4-metylpyridinium bis((trifluoromethyl)sulfonyl)imide involves its interaction with molecular targets through ionic interactions and hydrogen bonding. These interactions can influence the solubility, stability, and reactivity of other compounds in the system. The specific pathways involved depend on the application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- N-octyl-3-metylpyridinium bis((trifluoromethyl)sulfonyl)imide
- N-hexyl-4-metylpyridinium bis((trifluoromethyl)sulfonyl)imide
- N-octyl-4-metylpyridinium bromide
Uniqueness
N-octyl-4-metylpyridinium bis((trifluoromethyl)sulfonyl)imide stands out due to its high thermal stability and excellent solubility in a wide range of solvents. These properties make it particularly useful in applications requiring robust and versatile ionic liquids .
Properties
Molecular Formula |
C16H24F6N2O4S2 |
---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;4-methyl-1-octylpyridin-1-ium |
InChI |
InChI=1S/C14H24N.C2F6NO4S2/c1-3-4-5-6-7-8-11-15-12-9-14(2)10-13-15;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h9-10,12-13H,3-8,11H2,1-2H3;/q+1;-1 |
InChI Key |
MEQUMOPGFLCEGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC[N+]1=CC=C(C=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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